

# Validating the Structure of 6-Methoxypyridazine-3-carboxylic Acid Derivatives: A Comparative Guide

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## Compound of Interest

**Compound Name:** 6-Methoxypyridazine-3-carboxylic acid

**Cat. No.:** B1315001

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This guide provides a comprehensive comparison of analytical techniques for the structural validation of **6-Methoxypyridazine-3-carboxylic acid** and its derivatives. The following sections detail experimental data, protocols, and workflows to assist researchers in confirming the chemical structures of these heterocyclic compounds, which are of significant interest in medicinal and agricultural chemistry.

## Data Presentation: Spectroscopic and Physical Properties

The structural integrity of synthesized **6-Methoxypyridazine-3-carboxylic acid** and its derivatives is primarily validated through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below are tables summarizing typical data for the parent compound and analogous derivatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 6-Substituted Pyridazine-3-Carboxylic Acid Derivatives

Compound	Solvent	Chemical Shift ( $\delta$ , ppm) and Multiplicity
6-Methoxypyridazine-3-carboxylic acid	DMSO-d <sub>6</sub>	4.05 (s, 3H, OCH <sub>3</sub> ), 7.30 (d, 1H, H-4), 8.15 (d, 1H, H-5), 13.5 (br s, 1H, COOH)
Methyl 6-(4-chlorophenyl)-3-methylpyridazine-4-carboxylate	CDCl <sub>3</sub>	3.03 (s, 3H, CH <sub>3</sub> ), 4.02 (s, 3H, OCH <sub>3</sub> ), 7.52 (d, 2H), 8.08 (d, 2H), 8.22 (s, 1H)[1]
Ethyl 6-(3,4-dimethoxyphenyl)-3-methylpyridazine-4-carboxylate	CDCl <sub>3</sub>	1.45 (t, 3H), 2.96 (s, 3H), 3.96 (s, 3H), 3.99 (s, 3H), 4.49 (q, 2H), 7.00 (d, 1H), 7.57 (d, 1H), 7.71 (s, 1H), 8.07 (s, 1H)[1]
3-Amino-6-methoxypyridazine	CDCl <sub>3</sub>	4.00 (s, 3H, OCH <sub>3</sub> ), 4.62 (br s, 2H, NH <sub>2</sub> ), 6.81 (m, 2H, Ar-H)[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data of 6-Substituted Pyridazine Derivatives

Compound	Solvent	Chemical Shift ( $\delta$ , ppm)
Methyl 6-(4-bromophenyl)-3-methylpyridazine-4-carboxylate	CDCl <sub>3</sub>	21.9, 53.0, 123.4, 128.3, 129.4, 131.3, 132.0, 132.1, 132.3, 157.4, 165.5[1]
Methyl 6-(4-chlorophenyl)-3-methylpyridazine-4-carboxylate	CDCl <sub>3</sub>	21.9, 53.0, 123.4, 127.4, 128.1, 129.0, 129.2, 129.3, 136.6, 157.3, 165.5[1]
Ethyl 6-(4-fluorophenyl)-3-methylpyridazine-4-carboxylate	CDCl <sub>3</sub>	14.2, 21.9, 62.3, 116.0, 116.3, 123.3, 128.7, 128.8, 128.9, 131.7, 157.0, 157.4, 162.6, 165.2, 165.9[1]

Table 3: IR and Mass Spectrometry Data for Pyridazine Derivatives

Compound	IR (KBr, $\text{cm}^{-1}$ )	Mass Spectrometry (m/z)
6-Methoxypyridazine-3-carboxylic acid	~3400-2500 (br, O-H), ~1700 (C=O), ~1600 (C=N), ~1250 (C-O)	Expected M <sup>+</sup> : 154.04
Methyl 6-(3,4-dimethoxyphenyl)-3-methylpyridazine-4-carboxylate	3076, 2932, 2844, 1738, 1585, 1515, 1437, 1367, 1264, 1092, 1017, 848, 768[1]	-
3-Amino-6-methoxypyridazine	-	M <sup>+</sup> : 125.06

## Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation of **6-Methoxypyridazine-3-carboxylic acid** derivatives are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for <sup>1</sup>H and <sup>13</sup>C NMR:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- <sup>1</sup>H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Process the spectrum similarly to the  $^1\text{H}$  spectrum.
  - Calibrate the chemical shift scale using the solvent signal.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Record the sample spectrum. The instrument software will automatically subtract the background.
- Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (broad,  $\sim 3400\text{-}2500\text{ cm}^{-1}$  for carboxylic acids), C=O ( $\sim 1700\text{ cm}^{-1}$ ), C=N ( $\sim 1600\text{ cm}^{-1}$ ), and C-O ( $\sim 1250\text{ cm}^{-1}$ ).

## Single Crystal X-ray Diffraction

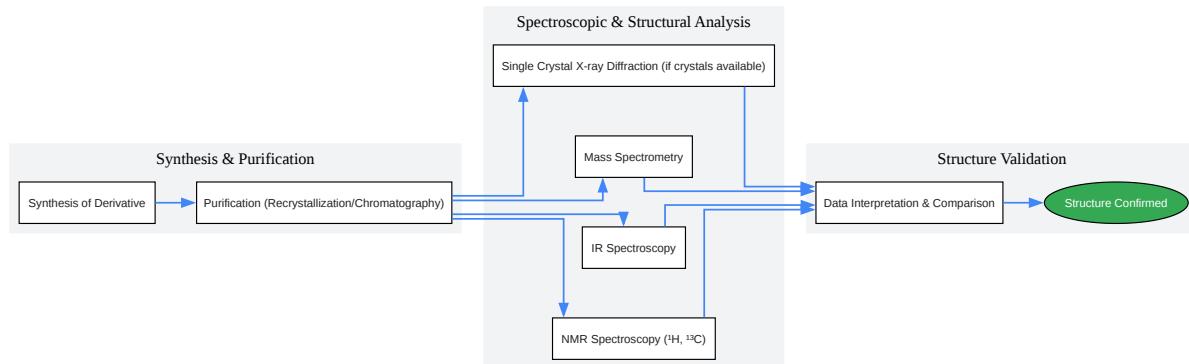
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural confirmation.

Protocol:

- Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
- Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
- Data Collection:
  - Mount the crystal on the diffractometer.
  - Center the crystal in the X-ray beam.
  - Collect a series of diffraction images as the crystal is rotated.
- Structure Solution and Refinement:
  - Process the diffraction data to determine the unit cell parameters and space group.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  - Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

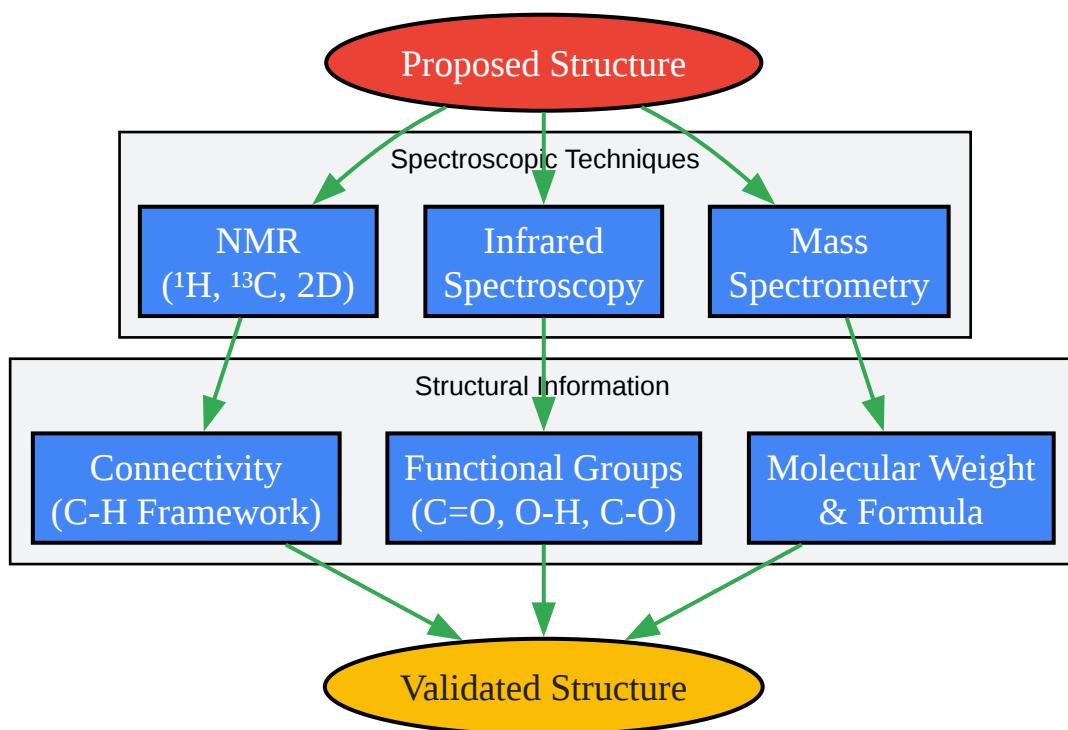
## Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the structural validation process.



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Caption: Experimental workflow for the synthesis and structural validation of **6-Methoxypyridazine-3-carboxylic acid** derivatives.



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Caption: Logical relationship between spectroscopic techniques and the structural information derived for validation.

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